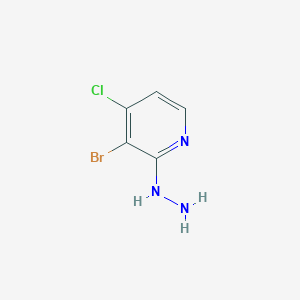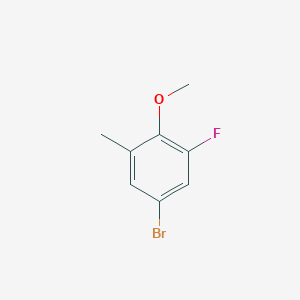
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a carboxamide group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole, which can be obtained through the reduction of indole using hydrogenation methods.
Carboxamide Formation: The carboxamide group is introduced by reacting the 2,3-dihydro-1H-indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or viral replication.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- can be compared with other indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, which can lead to different biological activities and reactivity.
2,3-Dihydro-1H-indole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylindole: Similar in structure but without the carboxamide group, affecting its biological activity and chemical properties.
Eigenschaften
CAS-Nummer |
62368-09-6 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
N,2-dimethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9-5-3-4-6-10(9)13(8)11(14)12-2/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
TUYCIJKMNWFKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-Isopropenyl-1-methyl-2-methylenecyclopentyl]carbonyl]cyclopentan-1-one](/img/structure/B8730607.png)

![Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8730629.png)


![2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B8730637.png)






